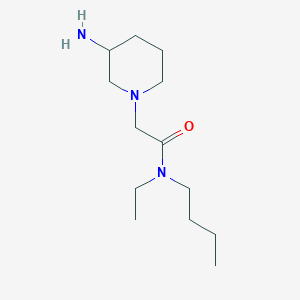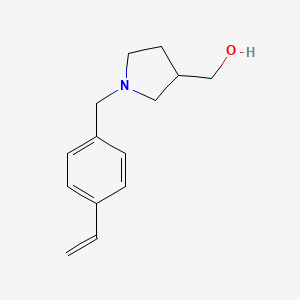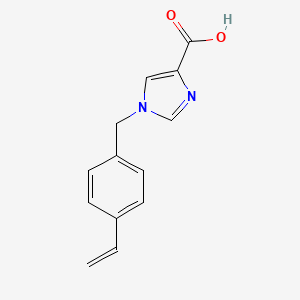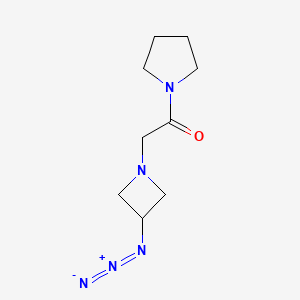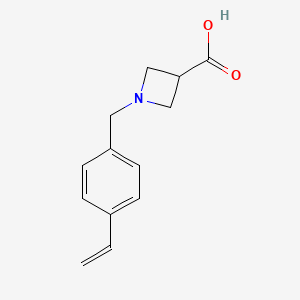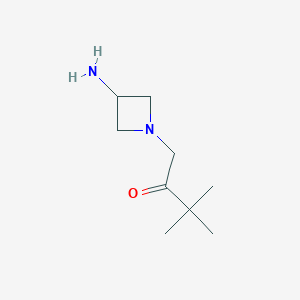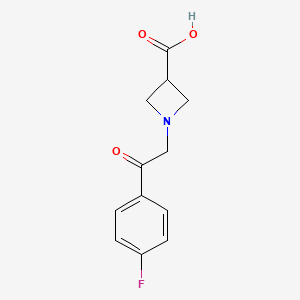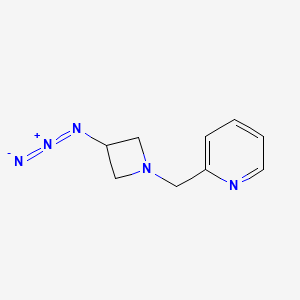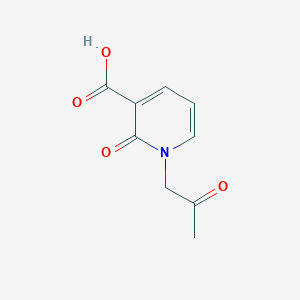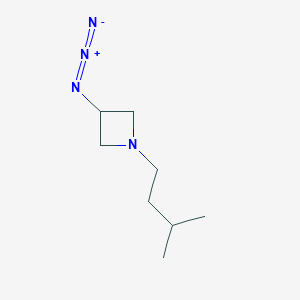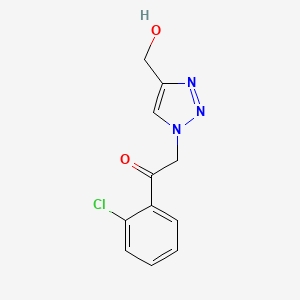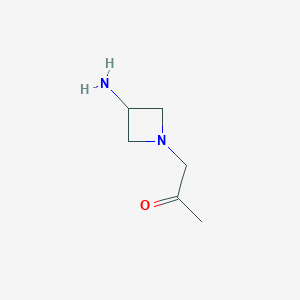
1-(3-Aminoazetidin-1-yl)propan-2-one
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of “1-(3-Aminoazetidin-1-yl)propan-2-one” can be achieved by several different methods, including the condensation of glycine and acetaldehyde, the Strecker reaction of aldehydes, and the Mannich reaction of aldehydes with amines.
Molecular Structure Analysis
The molecular formula of “this compound” is C6H12N2O. The molecular weight is 128.17 g/mol.
Chemical Reactions Analysis
The compound is known to react with strong acids and bases, as well as with oxidizing agents and reducing agents.
Physical and Chemical Properties Analysis
“this compound” is a white crystalline powder that is soluble in water, ethanol, and other organic solvents. It has a melting point of 124-127°C and a boiling point of 293°C. The compound is stable under normal conditions and is relatively inert towards most reagents.
Wissenschaftliche Forschungsanwendungen
Gold(I)-Catalyzed Intermolecular Cycloadditions
One notable application of a compound closely related to 1-(3-Aminoazetidin-1-yl)propan-2-one is in the realm of gold(I)-catalyzed intermolecular [2+2] cycloadditions, utilizing 3-(Propa-1,2-dien-1-yl)oxazolidin-2-one as an efficient two-carbon partner. This transformation facilitates a simple and practical approach to producing highly substituted cyclobutane derivatives with complete regio- and stereocontrol (Faustino et al., 2012).
Fluorescent Markers from Industrial Waste
Another study explored the synthesis of fluorescent markers using compounds synthesized from cardanol and glycerol, demonstrating potential applications in biodiesel quality control. These compounds showed low acute toxicity across various biological models, suggesting their safe use as fluorescent markers (Pelizaro et al., 2019).
Antifungal Activity
Research into the synthesis and in vitro antifungal evaluation of 2-(2,4-difluorophenyl)-1-[(1H-indol-3-ylmethyl)methylamino]-3-(1H-1,2,4-triazol-1-yl)propan-2-ols indicates potential for antifungal applications. These compounds have been shown to exhibit activity against Candida albicans, suggesting a mechanism of action involving inhibition of 14α-demethylase (Guillon et al., 2011).
Gewald and Dimroth Reactions
1-(5-(R-Amino)-1,2,4-thiadiazol-3-yl)propan-2-ones have been utilized as ketomethylenic reagents for Gewald and Dimroth reactions, demonstrating their reactivity in such anion reactions for constructing 1,2,3-triazole and thiophene frameworks, offering pathways to synthesize compounds with potential biological activities (Pokhodylo & Shyyka, 2014).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(3-aminoazetidin-1-yl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-5(9)2-8-3-6(7)4-8/h6H,2-4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNQOGHFROZWKAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1CC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


